Fmoc-DL-styrylalanine spectroscopic data analysis (NMR, IR, MS)
Fmoc-DL-styrylalanine spectroscopic data analysis (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Analysis of Fmoc-DL-styrylalanine
Introduction: The Imperative for Rigorous Characterization
N-(9-Fluorenylmethoxycarbonyl)-DL-3-styrylalanine (Fmoc-DL-styrylalanine) is a non-canonical amino acid of significant interest in peptide chemistry and drug development. Its unique structure, incorporating the bulky Fmoc protecting group and a conjugated styryl side chain, allows for the synthesis of peptides with novel conformational properties and functionalities. As with any high-value synthetic component, particularly in the context of therapeutic development, unequivocal confirmation of its identity, purity, and structural integrity is not merely a procedural step but a foundational requirement for scientific validity.
This guide serves as a comprehensive technical resource for researchers and scientists, detailing the multi-faceted spectroscopic analysis of Fmoc-DL-styrylalanine. We will move beyond a simple recitation of data, providing a Senior Application Scientist's perspective on the causality behind experimental choices and the logic of data interpretation across Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each protocol is designed as a self-validating system, ensuring that the data obtained is both accurate and reliable.
Molecular Structure and Analytical Blueprint
A clear understanding of the molecular architecture is paramount before delving into spectroscopic data. The structure of Fmoc-DL-styrylalanine contains several distinct regions, each with a unique spectroscopic signature.
Caption: Molecular structure of Fmoc-DL-styrylalanine with key groups highlighted.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the precise covalent structure of an organic molecule in solution.[1] It provides detailed information on the chemical environment, connectivity, and stereochemistry of each atom. For a molecule like Fmoc-DL-styrylalanine, both ¹H and ¹³C NMR are essential for a complete assignment.
Expertise & Rationale: Experimental Design
The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d6 (DMSO-d6) is the preferred solvent for Fmoc-amino acids.[1] Its high polarity effectively dissolves the molecule, and, crucially, its low proton exchange rate allows for the observation of labile protons, such as the carboxylic acid (COOH) and amide (NH) protons, which are often invisible in solvents like D₂O or CDCl₃. High-field NMR (≥400 MHz) is recommended to resolve the complex, overlapping signals in the aromatic region.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of Fmoc-DL-styrylalanine and dissolve it in approximately 0.6 mL of DMSO-d6 in a standard 5 mm NMR tube.[1]
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed on the sample to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (typically 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans will be required (typically 1024 or more).
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).
Data Interpretation and Analysis
The NMR spectra are interpreted by assigning each signal to a specific proton or carbon in the molecule.
The proton NMR spectrum can be divided into three main regions:
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Downfield Region (>10 ppm): A broad singlet corresponding to the acidic proton of the carboxylic acid (COOH) is expected here. Its presence is a key indicator of the free acid form.
-
Aromatic & Amide Region (7.0 - 9.0 ppm): This is the most complex region.
-
Fmoc Protons: The eight aromatic protons of the fluorenyl group typically appear as a series of multiplets between 7.3 and 7.9 ppm.[1][2]
-
Styryl Protons: The five protons of the styryl phenyl group will also resonate in this region, likely overlapping with the Fmoc signals.[3]
-
Vinyl Protons: The two protons of the C=C double bond form an AX or AB system and are highly characteristic, appearing between 6.0 and 7.5 ppm.[4] The large coupling constant (J ≈ 15-16 Hz) is indicative of a trans stereochemistry.[5]
-
Amide Proton (NH): A doublet, resulting from coupling to the α-proton, is expected around 7.9 ppm.[1]
-
-
Aliphatic Region (2.5 - 4.5 ppm):
-
Fmoc CH and CH₂: The methine (CH) and methylene (CH₂) protons of the Fmoc group appear as a multiplet around 4.2-4.3 ppm.[1]
-
α-Proton (α-CH): The proton on the chiral center will appear as a multiplet, coupled to both the NH proton and the β-protons.
-
β-Protons (β-CH₂): These two diastereotopic protons will appear as a multiplet, likely around 3.0 ppm.[1]
-
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.7 | Broad Singlet | 1H | COOH |
| ~7.9 | Doublet | 1H | NH |
| 7.3 - 7.9 | Multiplet | 13H | Aromatic (Fmoc & Styryl) |
| 6.2 - 6.8 | Multiplet | 2H | Vinyl (CH=CH) |
| ~4.2 - 4.3 | Multiplet | 3H | CH & CH₂ (Fmoc) |
| ~4.1 - 4.2 | Multiplet | 1H | α-CH (Alanine) |
| ~3.0 | Multiplet | 2H | β-CH₂ (Alanine side chain) |
The carbon spectrum provides complementary information and confirms the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | C OOH (Carboxylic Acid) |
| ~156 | C =O (Urethane) |
| ~144, ~141 | Quaternary Carbons (Fmoc) |
| ~136 | Quaternary Carbon (Styryl) |
| 120 - 135 | Aromatic & Vinyl CHs (Fmoc & Styryl) |
| ~66 | C H₂ (Fmoc) |
| ~55 | α-C H (Alanine) |
| ~47 | C H (Fmoc) |
| ~37 | β-C H₂ (Alanine side chain) |
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Infrared (IR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the vibrations of its chemical bonds.[6] For Fmoc-DL-styrylalanine, IR spectroscopy provides a unique "fingerprint" that confirms the presence of the critical amide, carboxylic acid, and aromatic moieties.
Expertise & Rationale: Experimental Design
Attenuated Total Reflectance (ATR) is the modern method of choice for analyzing solid samples. It requires minimal sample preparation and provides high-quality, reproducible spectra. The analysis focuses on the diagnostic region (1500-4000 cm⁻¹) where the key functional group stretches appear.
Experimental Protocol: ATR-IR Analysis
-
Background Collection: Before analysis, record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.
-
Sample Application: Place a small amount (a few milligrams) of the solid Fmoc-DL-styrylalanine sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure using the instrument's anvil to ensure firm contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.[1]
-
Data Analysis: The instrument software automatically ratios the sample spectrum to the background. Identify the key absorption bands and assign them to their corresponding functional groups.
Data Interpretation and Analysis
The IR spectrum is characterized by several strong, diagnostic absorption bands.
-
O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid .
-
N-H Stretch: A moderate, sharp peak around 3300 cm⁻¹ corresponds to the N-H stretch of the secondary amide in the urethane linkage.
-
C-H Stretches: Aromatic C-H stretches appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
-
C=O Stretches: This region is critical. Two distinct carbonyl peaks are expected:
-
A strong band around 1720-1740 cm⁻¹ for the carboxylic acid C=O .
-
Another strong band around 1690-1710 cm⁻¹ for the urethane C=O . The exact positions can vary due to hydrogen bonding.[1]
-
-
C=C Stretches: Peaks of medium intensity in the 1450-1600 cm⁻¹ region correspond to the C=C bond stretching of the fluorenyl and styryl aromatic rings .
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| ~3300 | Medium, Sharp | N-H stretch (Amide) |
| >3000 | Weak-Medium | Aromatic C-H stretch |
| <3000 | Weak-Medium | Aliphatic C-H stretch |
| ~1730 | Strong, Sharp | C=O stretch (Carboxylic Acid) |
| ~1700 | Strong, Sharp | C=O stretch (Urethane) |
| 1450-1600 | Medium | C=C stretch (Aromatic) |
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry is the definitive technique for confirming the molecular weight of a compound.[7] It works by ionizing the molecule and then measuring its mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) can provide a molecular formula, offering an exceptionally high degree of confidence in the compound's identity.
Expertise & Rationale: Experimental Design
Electrospray Ionization (ESI) is the preferred ionization method for molecules like Fmoc-amino acids.[8] It is a "soft" ionization technique that minimizes fragmentation, ensuring the observation of the intact molecular ion. The analysis can be run in both positive and negative ion modes to gather complementary information.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of Fmoc-DL-styrylalanine (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrument Setup: Use an ESI-MS instrument (e.g., Q-TOF or Orbitrap for HRMS). Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Positive Ion Mode Acquisition: Acquire the mass spectrum in positive ion mode. Look for the protonated molecule [M+H]⁺ and common adducts like the sodium adduct [M+Na]⁺.
-
Negative Ion Mode Acquisition: Switch to negative ion mode and acquire the spectrum. Look for the deprotonated molecule [M-H]⁻.
-
Tandem MS (MS/MS): To confirm the structure, select the molecular ion (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) to observe characteristic fragment ions.[8]
Data Interpretation and Analysis
The molecular formula of Fmoc-DL-styrylalanine is C₂₆H₂₃NO₄, giving it a monoisotopic molecular weight of 413.1627 g/mol .
-
Full Scan MS:
-
In positive mode , the primary ion observed should be [M+H]⁺ at m/z 414.1700 . A sodium adduct [M+Na]⁺ at m/z 436.1520 is also common.
-
In negative mode , the deprotonated molecule [M-H]⁻ should be observed at m/z 412.1554 .
-
-
Tandem MS (MS/MS) Fragmentation: The fragmentation of Fmoc-protected amino acids is well-characterized.[8] The most common fragmentation pathway involves the loss of the dibenzofulvene moiety from the Fmoc group.
Caption: Predicted ESI-MS/MS fragmentation pathway for Fmoc-DL-styrylalanine.
| Ion Type | Mode | Calculated m/z | Observation |
| [M+H]⁺ | Positive | 414.1700 | Confirms molecular weight |
| [M+Na]⁺ | Positive | 436.1520 | Common adduct, supports MW assignment |
| [M-H]⁻ | Negative | 412.1554 | Confirms molecular weight in negative mode |
| [M+H - C₁₃H₁₀]⁺ | MS/MS | 248.1022 | Characteristic loss of dibenzofulvene from Fmoc |
| [M+H - C₁₄H₁₀O₂]⁺ | MS/MS | 204.1070 | Subsequent loss of CO₂ from the remaining fragment |
Conclusion
The comprehensive spectroscopic analysis of Fmoc-DL-styrylalanine via NMR, IR, and MS provides a robust and self-validating framework for its structural confirmation and quality control. ¹H and ¹³C NMR spectroscopy meticulously map the covalent framework of the molecule. IR spectroscopy offers a rapid and reliable confirmation of the essential functional groups. Finally, high-resolution mass spectrometry provides an unambiguous determination of the molecular weight and formula, with tandem MS confirming the connectivity of the key structural motifs. Together, these techniques form an indispensable analytical workflow, ensuring that the material used in research and development is of the highest possible purity and integrity.
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